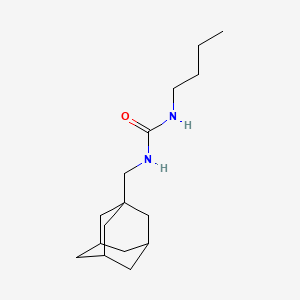

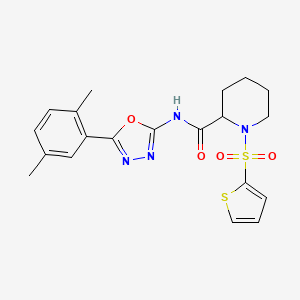

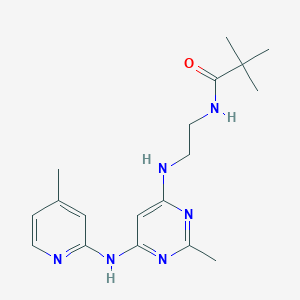

N-(1-adamantylmethyl)-N'-butylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions, leading to a family of adamantane derivatives .

Synthesis Analysis

Adamantane derivatives can be synthesized via step-growth and chain-growth polymerizations . For example, a polymer was produced by the Wurtz-type coupling polymerization of 3,3′-dibromo-1,1′-biadamantane using sodium metal in p-xylene . In addition, the addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes has been described .Molecular Structure Analysis

The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学的研究の応用

Chemistry of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N-(1-adamantylmethyl)-N’-butylurea, have been studied extensively in the field of chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Methods

The synthesis of unsaturated adamantane derivatives, including N-(1-adamantylmethyl)-N’-butylurea, involves several methods . These derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis methods vary depending on the type of derivative being produced .

Antimicrobial Activity

Some N-(1-adamantyl)carbothioamide derivatives have shown potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans . It’s possible that N-(1-adamantylmethyl)-N’-butylurea may also exhibit similar antimicrobial properties, but further research would be needed to confirm this.

Hypoglycemic Activity

Certain N-(1-adamantyl)carbothioamide derivatives have demonstrated hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats . This suggests that N-(1-adamantylmethyl)-N’-butylurea could potentially be used in the treatment of diabetes, although more research is needed to explore this possibility.

作用機序

Target of Action

A structurally similar compound, n-(1-adamantyl)-n’-(4-guanidinobenzyl)urea, has been reported to target the urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots, tissue remodeling, and cell migration.

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .

Biochemical Pathways

Adamantane derivatives are known to influence a variety of biochemical processes due to their unique structure and reactivity .

Result of Action

Adamantane derivatives are known for their potential applications in the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

将来の方向性

特性

IUPAC Name |

1-(1-adamantylmethyl)-3-butylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O/c1-2-3-4-17-15(19)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,2-11H2,1H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQXPWGKDWXTLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Adamantan-1-yl)methyl]-3-butylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2365124.png)

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)